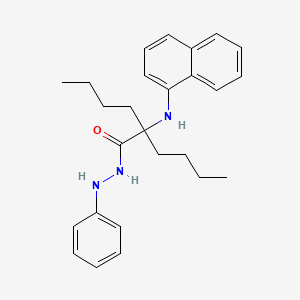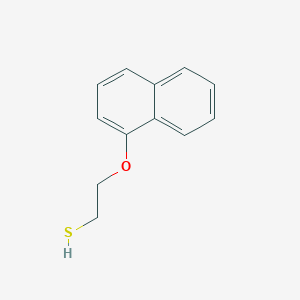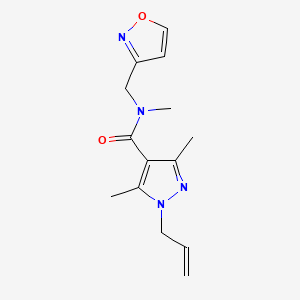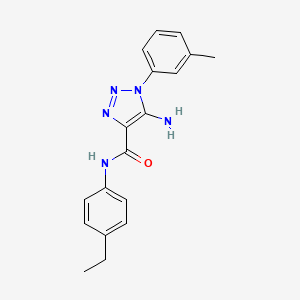![molecular formula C16H16N4OS B5086809 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide](/img/structure/B5086809.png)
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide, also known as CP-690,550, is a small molecule drug that has shown potential in treating autoimmune diseases. It is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which play a key role in the immune system. CP-690,550 has been extensively studied in preclinical and clinical trials, and its mechanism of action, biochemical and physiological effects, and potential applications have been well-documented.
Mecanismo De Acción
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that regulate the immune system. JAK enzymes are activated by binding to cytokine receptors, which leads to the activation of downstream signaling pathways that ultimately result in the production of inflammatory cytokines. By inhibiting JAK enzymes, N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide can reduce the production of inflammatory cytokines and prevent the immune system from attacking healthy tissues.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide has been shown to reduce inflammation and prevent the development of autoimmune diseases such as rheumatoid arthritis and psoriasis. In clinical trials, N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and quality of life. N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide has also been shown to have potential in treating other autoimmune diseases such as inflammatory bowel disease and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in preclinical and clinical trials, and its mechanism of action and potential applications have been well-documented. N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide is also relatively easy to synthesize using various methods, and can be purified and characterized using various analytical techniques. However, N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide also has some limitations for lab experiments. It is a small molecule drug that may have limited efficacy in treating certain diseases, and may have potential side effects that need to be carefully monitored.
Direcciones Futuras
There are several future directions for research on N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide. One area of research is the development of new JAK inhibitors that may have improved efficacy and fewer side effects than N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide. Another area of research is the investigation of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide's potential in treating other diseases such as cancer and transplant rejection. Additionally, further studies are needed to fully understand the mechanism of action and long-term effects of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide, and to identify potential biomarkers that may predict response to treatment. Overall, N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide has shown promising results in preclinical and clinical studies, and has the potential to be a valuable therapeutic agent for the treatment of autoimmune diseases and other diseases.
Métodos De Síntesis
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 2-bromo-3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene with 2-pyrazinecarboxamide in the presence of a palladium catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide has been extensively studied in preclinical and clinical trials, and has shown potential in treating a variety of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by blocking the activity of JAK enzymes, which play a key role in the immune system. By inhibiting JAK enzymes, N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide can reduce inflammation and prevent the immune system from attacking healthy tissues. N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide has also been investigated for its potential in treating other diseases such as cancer and transplant rejection.
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c17-9-12-11-5-3-1-2-4-6-14(11)22-16(12)20-15(21)13-10-18-7-8-19-13/h7-8,10H,1-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABJTLADVLMWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=NC=CN=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5086726.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)

![3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)

![4-[2-(5-chloro-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5086771.png)

![3-isopropyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5086784.png)
![methyl N-[(5-bromo-2-{[3-(4-morpholinyl)propanoyl]amino}phenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B5086792.png)


![1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5086816.png)
